2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(1,3-Benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative featuring two key substituents: a 1,3-benzodioxol-5-yl group at position 2 and a 2,4-difluorobenzyl group at position 5. The benzodioxol moiety is known to enhance metabolic stability by resisting oxidative degradation, while the difluorobenzyl substituent may improve lipophilicity and target binding affinity .
Properties
Molecular Formula |
C20H13F2N3O3 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H13F2N3O3/c21-14-3-1-13(15(22)8-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-9H,10-11H2 |
InChI Key |
FNHNRVSRWJKYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Biological Activity
2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound with significant potential in pharmacological research. Its molecular formula is C20H13F2N3O3, and it has a molecular weight of 381.3 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H13F2N3O3 |
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
| InChI Key | FNHNRVSRWJKYTC-UHFFFAOYSA-N |
Research indicates that this compound exhibits multiple biological activities. The compound's mechanism may involve the modulation of various cellular pathways, particularly those related to apoptosis and cell proliferation.
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, in vitro assays showed that it significantly affected the viability of several cancer cell lines, leading to increased rates of programmed cell death. The induction of apoptosis was evidenced by:
- Chromatin condensation
- Externalization of phosphatidylserine
- Activation of caspases (caspase-9 and caspase-3)
These findings suggest that the compound may serve as a lead in developing novel anticancer therapies.
Cytotoxicity and Selectivity
The cytotoxic profile of this compound appears favorable compared to existing chemotherapeutics. In various studies, it exhibited a lower cytotoxicity against non-cancerous cells while maintaining potent activity against cancerous cells. This selectivity is crucial for minimizing side effects during treatment.
Study 1: In Vivo Efficacy
In an animal model using nude mice bearing human cancer xenografts, the administration of this compound resulted in a significant delay in tumor growth without causing substantial weight loss in the subjects. The study highlighted its potential as an effective anticancer agent with a manageable safety profile.
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that after oral administration, the compound achieved high bioavailability and optimal plasma concentrations. The half-life and clearance rates were favorable for sustained therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- The 1,3-benzodioxol-5-yl group replaces simpler aryl substituents (e.g., 4-fluorophenyl in ), likely reducing metabolic clearance via cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
